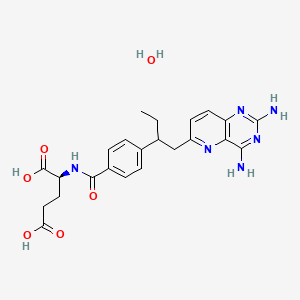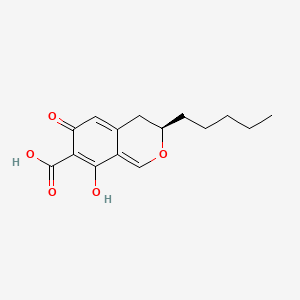
1,2-Ethanediamine, N'-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride is a chemical compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride involves multiple steps. The starting materials typically include 1,2-ethanediamine and 4-cyclopentylphenyl derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as crystallization or distillation to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a variety of oxygenated compounds, while reduction may yield hydrogenated derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2-Ethanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride include other ethanediamine derivatives and cyclopentylphenyl compounds. These compounds may have similar structures but different properties and applications.
Uniqueness
The uniqueness of 1,2-Ethanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride lies in its specific structure and the resulting properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
85603-05-0 |
|---|---|
Formule moléculaire |
C17H30Cl2N2 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
N-(4-cyclopentylphenyl)-N',N'-diethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C17H28N2.2ClH/c1-3-19(4-2)14-13-18-17-11-9-16(10-12-17)15-7-5-6-8-15;;/h9-12,15,18H,3-8,13-14H2,1-2H3;2*1H |
Clé InChI |
XIDSGLLQUYRZGG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=CC=C(C=C1)C2CCCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















